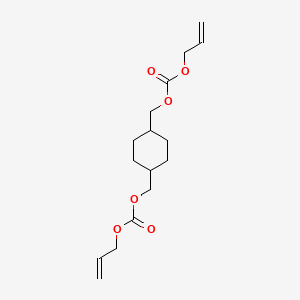

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate)

Description

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) (CAS: 63468-13-3) is a cyclohexane-based derivative featuring two methylene-linked carbonate ester groups, each substituted with an allyl moiety. Its molecular formula is C₁₄H₂₄O₆, reflecting the central cyclohexane ring (C₆H₁₀), two methylene bridges (CH₂), and two allyl carbonate (OCOO-C₃H₅) functional groups. This compound is primarily utilized in polymer chemistry and materials science due to its dual reactive sites: the allyl groups enable crosslinking or polymerization under thermal or photolytic conditions, while the carbonate esters may hydrolyze under basic or acidic environments to yield allyl alcohol and carbon dioxide. Its synthesis typically involves the reaction of cyclohexane-1,4-dimethanol with allyl chloroformate, followed by purification via chromatography or crystallization .

Properties

CAS No. |

36528-45-7 |

|---|---|

Molecular Formula |

C16H24O6 |

Molecular Weight |

312.36 g/mol |

IUPAC Name |

[4-(prop-2-enoxycarbonyloxymethyl)cyclohexyl]methyl prop-2-enyl carbonate |

InChI |

InChI=1S/C16H24O6/c1-3-9-19-15(17)21-11-13-5-7-14(8-6-13)12-22-16(18)20-10-4-2/h3-4,13-14H,1-2,5-12H2 |

InChI Key |

FBMMWSZSVHIASG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)OCC1CCC(CC1)COC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) typically involves the reaction of cyclohexane-1,4-diol with allyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the methylenecarbonate groups to hydroxyl groups.

Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under mild conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of cyclohexane-1,4-diol derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and resins with unique mechanical properties.

Mechanism of Action

The mechanism of action of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release allyl alcohol and cyclohexane-1,4-diol, which can further interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | Diallyl Carbonate (Target) | Diacrylate | Dibenzoate | Methylenebis(cyclohexylamine) |

|---|---|---|---|---|

| Molecular Weight | 312.34 g/mol | 252.30 g/mol | 350.41 g/mol | 210.36 g/mol |

| Functional Groups | Carbonate esters | Acrylate esters | Benzoate esters | Primary amines |

| Hydrolytic Sensitivity | High (pH-dependent) | Low | Very Low | N/A |

| Key Applications | Controlled-release systems | UV-curable resins | Plasticizers | Epoxy hardeners |

| Toxicity Profile | Mild irritation | Skin sensitizer | Low toxicity | Respiratory sensitizer |

Table 2: Chromatographic Behavior (Inferred from Analogs)

*Note: Chromatographic data for the target compound are extrapolated from diallyl disulfide/trisulfide studies, suggesting that polar carbonate groups may increase retention times compared to nonpolar analogs .

Research Findings and Analytical Considerations

- Synthesis Purity : The target compound’s synthesis typically achieves >98% purity, comparable to diacrylate and dibenzoate derivatives .

- Analytical Methods : Reverse-phase HPLC with UV detection (210–230 nm) is recommended for quantifying carbonate hydrolysis products, building on methodologies validated for diallyl sulfides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.